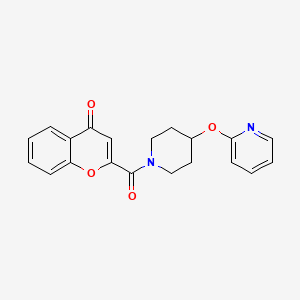

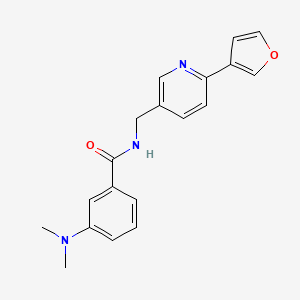

2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is part of a broader class of chemicals that include chromene derivatives, which are synthesized through various chemical reactions. For instance, a study demonstrated the synthesis of β-(о-hydroxybenzyl)pyridines through a three-component condensation involving ammonia, carbonyl-substituted 4Н-chromenes, and CH acids, showcasing the versatility of chromene compounds in synthetic chemistry (Osipov, Osyanin, & Klimochkin, 2018). Another approach highlighted the synthesis of chromene derivatives using polyhaloalkyl-substituted chromones and salicylaldehydes, emphasizing the potential for creating a variety of fused 2H-chromenes (Sosnovskikh et al., 2006).

Anticancer Activity

Chromene derivatives have been investigated for their anticancer properties. A notable study synthesized a series of pyrano[3,2-c]chromene derivatives and tested them for in vitro anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Some compounds demonstrated significant antitumor activity, with IC50 values ranging from 0.2 to 1.7 μM, indicating the therapeutic potential of chromene derivatives in cancer treatment (El-Agrody et al., 2020).

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. For example, the synthesis and characterization of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a pyran derivative, was undertaken. This compound exhibited favorable antimicrobial activities comparable to reference antimicrobial agents, highlighting its potential as a novel antimicrobial agent (Okasha et al., 2022).

Zukünftige Richtungen

The pyrrolidine ring, a key component of “2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one”, is a versatile scaffold for novel biologically active compounds . The future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” and similar compounds could play a significant role in future drug discovery efforts.

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which are part of the compound’s structure, have been used to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence biological activity .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane .

Result of Action

It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The influence of steric factors on the biological activity of pyrrolidine derivatives, a component of this compound, has been investigated .

Eigenschaften

IUPAC Name |

2-(4-pyridin-2-yloxypiperidine-1-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-16-13-18(26-17-6-2-1-5-15(16)17)20(24)22-11-8-14(9-12-22)25-19-7-3-4-10-21-19/h1-7,10,13-14H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBZVOBQSBYPDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2767069.png)

![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-ethoxyphenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2767075.png)

![6-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767077.png)

![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)

![Methyl 2-amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2767086.png)

![5-{2-Cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B2767089.png)